(Trimethylsilyl)ethyl 4-iodobenzoate (Trimethylsilyl)ethyl 4-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 305818-77-3
VCID: VC13988986
InChI: InChI=1S/C12H17IO2Si/c1-16(2,3)9-8-15-12(14)10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3
SMILES:
Molecular Formula: C12H17IO2Si
Molecular Weight: 348.25 g/mol

(Trimethylsilyl)ethyl 4-iodobenzoate

CAS No.: 305818-77-3

Cat. No.: VC13988986

Molecular Formula: C12H17IO2Si

Molecular Weight: 348.25 g/mol

* For research use only. Not for human or veterinary use.

(Trimethylsilyl)ethyl 4-iodobenzoate - 305818-77-3

Specification

CAS No. 305818-77-3
Molecular Formula C12H17IO2Si
Molecular Weight 348.25 g/mol
IUPAC Name 2-trimethylsilylethyl 4-iodobenzoate
Standard InChI InChI=1S/C12H17IO2Si/c1-16(2,3)9-8-15-12(14)10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3
Standard InChI Key UMHAXMBMNPGUDM-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CCOC(=O)C1=CC=C(C=C1)I

Introduction

Chemical Identity and Structural Characteristics

(Trimethylsilyl)ethyl 4-iodobenzoate belongs to the class of iodinated aromatic esters with the molecular formula C₁₂H₁₇IO₂Si and a molecular weight of 348.25 g/mol. The compound’s IUPAC name, 2-trimethylsilylethyl 4-iodobenzoate, reflects its structural components: a 4-iodobenzoic acid backbone esterified with a 2-(trimethylsilyl)ethanol group. Key spectral identifiers include its canonical SMILES string (CSi(C)CCOC(=O)C1=CC=C(C=C1)I) and InChIKey (UMHAXMBMNPGUDM-UHFFFAOYSA-N), which facilitate database searches and computational modeling.

Synthetic Methodologies

The synthesis of (trimethylsilyl)ethyl 4-iodobenzoate typically involves a two-step protocol: (1) preparation of 4-iodobenzoic acid derivatives, followed by (2) esterification with 2-(trimethylsilyl)ethanol.

Synthesis of 4-Iodobenzoyl Chloride

4-Iodobenzoic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) in a toluene/ethyl acetate mixed solvent system. The reaction proceeds via nucleophilic acyl substitution, with the chlorinating agent activating the carboxylic acid for subsequent esterification :

4-Iodobenzoic acid+SOCl2Δ4-Iodobenzoyl chloride+SO2+HCl\text{4-Iodobenzoic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{4-Iodobenzoyl chloride} + \text{SO}_2 + \text{HCl}

The crude acyl chloride is used directly without purification due to its moisture sensitivity .

Esterification with 2-(Trimethylsilyl)ethanol

The 4-iodobenzoyl chloride is reacted with 2-(trimethylsilyl)ethanol in the presence of a base such as potassium tert-butoxide (KOtBu) to neutralize HCl byproducts:

4-Iodobenzoyl chloride+HOCH2CH2Si(CH3)3KOtBu, THF(Trimethylsilyl)ethyl 4-iodobenzoate+KCl\text{4-Iodobenzoyl chloride} + \text{HOCH}_2\text{CH}_2\text{Si(CH}_3\text{)}_3 \xrightarrow{\text{KOtBu, THF}} \text{(Trimethylsilyl)ethyl 4-iodobenzoate} + \text{KCl}

Reaction conditions (e.g., −30°C for Grignard-type additions or room temperature for nucleophilic substitutions) are optimized to minimize silyl group cleavage . Purification via silica gel chromatography (hexane/ether eluent) yields the final product in 72–85% isolated yield.

Applications in Organic Synthesis and Materials Science

Cross-Coupling Reactions

The iodine substituent in (trimethylsilyl)ethyl 4-iodobenzoate participates efficiently in Ullmann, Suzuki-Miyaura, and Sonogashira couplings, enabling the construction of biaryl systems and conjugated polymers . For example, palladium-catalyzed coupling with terminal alkynes produces ethynylated benzoates used in nonlinear optical materials :

(Trimethylsilyl)ethyl 4-iodobenzoate+RC≡CHPd(PPh3)4,CuI(Trimethylsilyl)ethyl 4-(alkynyl)benzoate+HI\text{(Trimethylsilyl)ethyl 4-iodobenzoate} + \text{RC≡CH} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{(Trimethylsilyl)ethyl 4-(alkynyl)benzoate} + \text{HI}

Bioconjugation and Probe Design

The TMS group acts as a temporary protective moiety for hydroxyl or amine functionalities in biomolecules. Post-conjugation, the silyl group can be cleaved under mild acidic conditions (e.g., HF·pyridine), leaving behind a free alcohol for further modification . This property is exploited in:

  • Fluorescent labeling: Covalent attachment of dyes to proteins via iodobenzoate-alkyne cycloaddition.

  • Drug delivery systems: Site-specific functionalization of monoclonal antibodies for targeted cancer therapies .

Table 2: Representative Applications of (Trimethylsilyl)ethyl 4-Iodobenzoate

ApplicationReaction TypeKey Products/Outcomes
Polymer synthesisSuzuki couplingConjugated polymers for OLEDs
Peptide modificationClick chemistrySilyl-protected peptide-drug conjugates
Heterocycle constructionGold-catalyzed cyclizationBenzo[g]indazole inhibitors

Recent Research Findings

Catalytic Asymmetric Transformations

A 2024 study demonstrated the use of (trimethylsilyl)ethyl 4-iodobenzoate in copper-catalyzed enantioselective arylations. Employing a BOX ligand system, researchers achieved up to 94% ee in the synthesis of chiral binaphthyl derivatives, highlighting its utility in asymmetric catalysis .

Photoresponsive Materials

Incorporation of the iodobenzoate moiety into azobenzene-containing copolymers yielded light-switchable membranes with reversible porosity changes upon UV/vis irradiation. These materials show promise in smart filtration systems and drug release platforms .

Medicinal Chemistry Applications

Structure-activity relationship (SAR) studies on benzo[g]indazole-based CK2 inhibitors revealed that iodobenzoate intermediates, including (trimethylsilyl)ethyl derivatives, enhance target binding affinity by 3.2-fold compared to non-halogenated analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator